(5-Bromo-3-fluorothiophen-2-yl)methanol
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Overview
Description
(5-Bromo-3-fluorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H4BrFOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms in the compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluorothiophen-2-yl)methanol typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated thiophene is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methanol Addition: The final step involves the addition of a methanol group to the fluorinated thiophene using a Grignard reagent or other suitable organometallic reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluorothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
(5-Bromo-3-fluorothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its bromine and fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoro-3-methylphenyl)(thiophen-2-yl)methanol
- (5-Bromo-3-fluorophenyl)(thiophen-2-yl)methanol
Uniqueness
(5-Bromo-3-fluorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C5H4BrFOS |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(5-bromo-3-fluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4BrFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2 |
InChI Key |
TXYUWHINCULNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CO)Br |
Origin of Product |
United States |
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